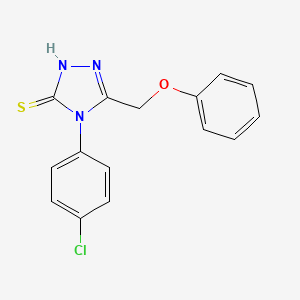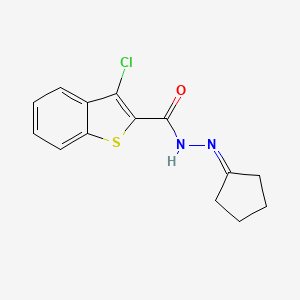![molecular formula C11H9ClN2O3S2 B5871509 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide disrupts these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. In addition, 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been shown to inhibit the expression of various proteins involved in cell cycle regulation and DNA repair, leading to cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the potential of 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the in vivo efficacy and toxicity of 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide.
Métodos De Síntesis
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride and then with 2-aminobenzamide. The resulting product is then treated with sodium hydroxide to form 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide.
Aplicaciones Científicas De Investigación
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-4-2-1-3-7(8)11(13)15/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSCJCJHHQXALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)


![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)


![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

